![molecular formula C19H20N2O4 B2860399 methyl 7-(3-methoxybenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448133-50-3](/img/structure/B2860399.png)
methyl 7-(3-methoxybenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamides are a significant class of amide compounds . They have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .
Synthesis Analysis
A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzamic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of similar compounds was analyzed using the B3LYP/6-311++G(d,p) basis set . The Vibrational Energy Distribution Analysis (VEDA) program was used to perform the vibrational assignments and calculate the Potential Energy Distribution (PED) .Chemical Reactions Analysis
Benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were obtained in yields of 43–50% for 2,3-Dimethoxybenzamides, while 3-acetoxy-2-methylbenzamides were prepared in high yields of 40–72% .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like N-Methylbenzamide have been analyzed . It is an off-white crystalline solid . It has been used as an important pesticide intermediate and acts as a potent PDE10A inhibitor .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
The cyclization of methyl 2-(2,2,2-trifluoroacetylamino)acrylate arylation product using methyl 4,6-dichloro-2-iodobenzoate leads to the formation of 1-methoxyisoquinoline-3-carboxylic acid esters, demonstrating a synthetic route relevant for the creation of compounds related to "methyl 7-(3-methoxybenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate" (A. Ture et al., 2011).
An efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides has been reported, showcasing a method that could potentially be applied for the modification of similar structures to achieve valuable tetrahydroisoquinolinone products (S. Rakshit et al., 2011).
Novel synthetic pathways for methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate have been developed, providing insight into alternative routes that could be utilized for derivatives of the compound (S. Kovalenko et al., 2019).
Potential Pharmacological Applications
Research into N-methoxyisoquinolinediones via Rh(III)-catalyzed carbenoid insertion C-H activation/cyclization of N-methoxybenzamides, including the development of analogs to the marketed drug Edaravone, illustrates the compound's relevance in drug discovery and development (Jingjing Shi et al., 2015).
The chemical modification of 3,4-dihydroisoquinolines to form quinazolin-4-thiones reveals a potential for creating biologically active compounds that might have pharmacological applications, highlighting the versatility of the core structure for medicinal chemistry (J. Hanusek et al., 2006).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 7-[(3-methoxybenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-17-5-3-4-14(11-17)18(22)20-16-7-6-13-8-9-21(19(23)25-2)12-15(13)10-16/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQNQTTWOUOXTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.